Sodium larsucosterol

Übersicht

Beschreibung

Larsucosterol sodium is a synthetic derivative of larsucosterol, a naturally occurring oxysterol. It is known for its potential therapeutic applications, particularly in the treatment of liver diseases. The compound is characterized by its chemical formula C27H45NaO5S and a molecular weight of approximately 504.7 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Larsucosterol-Natrium wird durch einen mehrstufigen Prozess synthetisiert, der die Sulfatierung von Larsucosterol umfasst. Die wichtigsten Schritte umfassen:

Hydroxylierung: Die Einführung von Hydroxylgruppen in das Larsucosterol-Molekül.

Sulfatierung: Das hydroxylierte Larsucosterol wird dann mit Schwefeltrioxid oder Chlorsulfonsäure behandelt, um Sulfatgruppen einzuführen.

Neutralisation: Das resultierende Produkt wird mit Natriumhydroxid neutralisiert, um Larsucosterol-Natrium zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Larsucosterol-Natrium umfasst großtechnische Sulfatierungs- und Neutralisationsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Larsucosterol-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxysterolderivate zu bilden.

Reduktion: Reduktionsreaktionen können Larsucosterol-Natrium in seine entsprechenden Alkohole umwandeln.

Substitution: Die Sulfatgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach gewünschter Substitution, beinhalten aber typischerweise nucleophile Reagenzien.

Hauptprodukte:

Oxidation: Verschiedene Oxysterolderivate.

Reduktion: Entsprechende Alkohole.

Substitution: Funktionalisierte Larsucosterolderivate.

Wissenschaftliche Forschungsanwendungen

Medical Applications

- Alcohol-Associated Hepatitis : Sodium larsucosterol has been the focus of several clinical trials aimed at evaluating its efficacy in treating alcohol-associated hepatitis (AH). In a phase 2a study involving 19 subjects with AH, all participants survived the 28-day study period, with significant improvements in biochemical parameters such as serum bilirubin levels and Model for End-Stage Liver Disease (MELD) scores .

- Phase 2b Clinical Trials : The AHFIRM trial assessed this compound's effectiveness in reducing 90-day mortality rates among patients with AH. Results indicated a compelling reduction in mortality rates of 41% for the 30 mg dose and 35% for the 90 mg dose compared to standard care . This trial demonstrated the compound's potential to improve patient outcomes significantly.

Pharmacokinetics and Safety

This compound has shown a favorable safety profile across multiple studies. In trials involving over 350 human subjects, it was well-tolerated with no severe adverse events reported. The pharmacokinetic profiles remained consistent regardless of disease severity .

Data Tables

Case Study: Efficacy in Severe Alcohol-Associated Hepatitis

In a multicenter study focusing on severe AH patients, this compound was administered intravenously at varying doses. The results indicated that subjects receiving this compound had statistically significant lower Lille scores compared to those on standard care. This suggests improved liver function and reduced risk of mortality associated with severe AH .

Case Study: Safety Profile Analysis

A comprehensive safety analysis across multiple trials revealed that this compound did not induce serious adverse events. The majority of participants reported mild side effects that were manageable and did not lead to treatment discontinuation .

Wirkmechanismus

Larsucosterol sodium exerts its effects through multiple mechanisms:

Epigenetic Regulation: It inhibits DNA methyltransferases, leading to changes in gene expression.

Lipid Metabolism: The compound modulates lipid metabolism, reducing lipid accumulation in hepatocytes.

Inflammatory Response: It attenuates inflammatory responses by suppressing inflammatory mediators such as TNF-alpha.

Vergleich Mit ähnlichen Verbindungen

25-Hydroxycholesterol: Another oxysterol with similar biological activities.

Cholesteryl Sulfate: Shares structural similarities and some overlapping functions.

Uniqueness: Larsucosterol sodium is unique due to its potent epigenetic regulatory properties and its specific therapeutic potential in liver diseases. Unlike other oxysterols, it has shown significant efficacy in clinical trials for treating alcoholic hepatitis and metabolic dysfunction-associated steatohepatitis .

Biologische Aktivität

Sodium larsucosterol, also known as DUR-928, is a sulfated oxysterol that has garnered attention for its potential therapeutic applications, particularly in liver diseases such as alcohol-associated hepatitis (AH). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical efficacy based on recent studies.

This compound functions primarily as an epigenetic modulator . It inhibits DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b), which are enzymes responsible for adding methyl groups to DNA. This inhibition leads to reduced DNA hypermethylation, a condition often associated with various diseases including liver disorders. By modulating gene expression without altering the DNA sequence, larsucosterol influences cellular processes related to:

- Cell survival: Enhancing cell viability and reducing apoptosis.

- Inflammation: Dampening inflammatory responses by decreasing the levels of inflammatory mediators.

- Lipid metabolism: Inhibiting lipid biosynthesis and reducing intracellular lipid accumulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies. Key parameters include:

- Half-life (t½): Approximately 4 hours.

- Dose proportionality: The area under the curve (AUC) and maximum concentration (Cmax) increased proportionally with dosage (30, 90, and 150 mg).

- Clearance: Notably decreased in subjects with severe AH compared to healthy volunteers .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (t½) | ~4 hours |

| Cmax | Dose-dependent increase |

| AUC | Dose-dependent increase |

| Clearance | Decreased in severe AH |

Clinical Efficacy

Recent clinical trials have demonstrated promising efficacy signals for this compound in treating AH. A phase 2a study involving 19 subjects reported:

- Survival Rate: 100% survival over a 28-day period.

- Discharge Time: 74% of patients were discharged within 72 hours after a single infusion.

- Serum Bilirubin Levels: Significant reductions were observed at both day 7 and day 28 post-treatment, indicating improved liver function.

- Model for End-stage Liver Disease (MELD) Score: Notable reductions were recorded, suggesting enhanced liver performance .

Case Study: Efficacy in Severe Alcohol-Associated Hepatitis

In a subgroup analysis of patients with severe AH:

- Lille Scores: At day 7, Lille scores were significantly lower in larsucosterol-treated patients compared to those receiving standard care (p < 0.01).

- Biochemical Improvements: Serum biomarkers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) showed significant improvement .

Safety Profile

The safety profile of this compound has been favorable across studies:

Eigenschaften

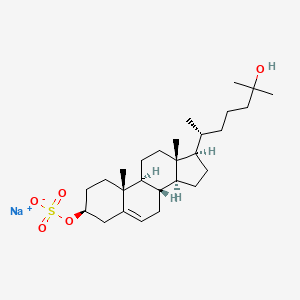

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGAOHNRCSZIRO-KSGNISEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174047-40-5 | |

| Record name | Larsucosterol sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.